chemical structure and properties of 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine
chemical structure and properties of 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine
Executive Summary
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an exceptional scaffold for drug design. This guide provides a comprehensive technical overview of a specific derivative, 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine. While specific experimental data for this exact molecule is not broadly published, this document synthesizes information from closely related analogs and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into a detailed synthesis protocol based on the classical Hantzsch reaction, outline its predicted physicochemical and spectroscopic properties, and explore its therapeutic potential based on the known bioactivities of the 2-aminothiazole class. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in numerous natural products and synthetic drugs. When functionalized with an amino group at the C2 position, the resulting 2-aminothiazole scaffold gains significant therapeutic importance. This structural unit is a versatile pharmacophore found in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[1][2][3][4][5]
The efficacy of this scaffold is largely attributed to its ability to act as a bioisostere for other functional groups and its capacity to engage in multiple non-covalent interactions with biological targets. The specific substitution pattern on the phenyl ring at the C4 position is a critical determinant of a derivative's pharmacological profile and potency, allowing for fine-tuning of its biological activity.[1] This guide focuses on the 2,4,5-trimethylphenyl substituted variant, a novel structure with significant potential for further investigation.
Chemical Structure and Physicochemical Properties
The fundamental identity of 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine is defined by its unique arrangement of a trimethyl-substituted phenyl ring attached to a 2-aminothiazole core.
Chemical Structure:

Key Identifiers and Computed Properties
Quantitative data for this specific molecule is not available in public repositories. The following table summarizes its core identifiers and computationally predicted properties, providing a baseline for experimental characterization.
| Property | Value | Source |
| IUPAC Name | 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine | - |
| Molecular Formula | C₁₂H₁₄N₂S | Calculated |
| Molecular Weight | 218.32 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Monoisotopic Mass | 218.08777 Da | Predicted[6] |
| XLogP3 | 3.4 | Predicted[6] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Calculated |
| Hydrogen Bond Acceptors | 2 (the ring N and -NH₂) | Calculated |
Predicted Spectroscopic Profile
Confirmation of the successful synthesis of the title compound relies on a thorough spectroscopic analysis. Based on its structure, the following key features are anticipated:
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¹H-NMR: The proton NMR spectrum is expected to be highly characteristic. Key signals should include:
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Singlets for the three methyl groups (-CH₃) on the phenyl ring, likely in the δ 2.0-2.5 ppm range.
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Two singlets for the two aromatic protons on the trimethylphenyl ring (δ ~7.0-7.5 ppm).
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A singlet for the C5 proton of the thiazole ring (δ ~6.5-7.0 ppm).[7]
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A broad singlet corresponding to the two protons of the primary amine (-NH₂), the chemical shift of which can vary depending on solvent and concentration (δ ~5.0-6.0 ppm).[7]
-
-
¹³C-NMR: The carbon spectrum will confirm the carbon framework, showing distinct signals for the three methyl carbons, the aromatic carbons (both substituted and unsubstituted), and the three carbons of the thiazole ring.
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FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1650 cm⁻¹), and C-H stretching from the aromatic and methyl groups.[8]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z ≈ 218.09).[9]
Synthesis Methodology: Hantzsch Thiazole Synthesis
The most direct and widely employed method for constructing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2] This robust reaction provides a reliable pathway to the target compound.
Principle of the Reaction
The Hantzsch synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide-containing compound, in this case, thiourea. The mechanism initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole ring.[1] The choice of a suitable solvent, typically ethanol, facilitates the reaction by effectively dissolving the reactants while allowing for heating under reflux to drive the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and is expected to yield the desired product efficiently.[1][7]
Starting Materials:
-
2-Chloro-1-(2,4,5-trimethylphenyl)ethanone (1.0 equivalent)
-
Thiourea (1.1-1.2 equivalents)
-
Absolute Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-1-(2,4,5-trimethylphenyl)ethanone (1.0 mmol) in absolute ethanol (15-20 mL).
-
Rationale: Ethanol is an excellent solvent for both reactants and is suitable for the required reaction temperature.
-
-
Addition of Thiourea: To this solution, add thiourea (1.2 mmol, 1.2 equivalents).
-
Rationale: A slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.
-
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps.
-
-
Product Precipitation: Once the reaction is complete (as indicated by the disappearance of the starting ketone on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) while stirring. A precipitate of the crude product should form.
-
Rationale: The organic product is poorly soluble in water, causing it to precipitate out of the aqueous ethanol solution, which aids in its initial isolation.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product, 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine, as a solid.[2]
-
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.
-
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine.
Potential Applications in Drug Development
The true value of 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine lies in its potential as a lead compound for drug discovery. The 2-aminothiazole core acts as a versatile platform that can be further modified to target a variety of disease pathways.
Survey of Known Biological Activities
Derivatives of the 2-aminothiazole scaffold have demonstrated a remarkable range of pharmacological activities:
-
Anticancer Activity: The 2-aminothiazole core is present in several anticancer agents, and numerous derivatives have shown significant antiproliferative effects against various cancer cell lines.[1]
-
Antimicrobial and Antifungal Activity: Many compounds featuring this scaffold exhibit potent activity against diverse strains of bacteria and fungi, making them attractive candidates for developing new anti-infective agents.[1][4]
-
Anti-inflammatory Activity: Certain substituted 2-aminothiazoles have been investigated for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory disorders.[1]
-
Antioxidant Properties: Some aminothiazole derivatives have been shown to possess antioxidant capabilities, which could be beneficial in conditions associated with oxidative stress.[5]
The specific 2,4,5-trimethyl substitution on the phenyl ring of the title compound may confer unique pharmacological properties by influencing its lipophilicity, steric profile, and metabolic stability, making it a valuable candidate for screening in various biological assays.[1]
Conceptual Framework for Drug Discovery
The diagram below illustrates how the central 2-aminothiazole scaffold can be conceptually viewed as a launchpad for developing targeted therapeutics. By modifying the amine group (R¹) or other positions on the thiazole and phenyl rings, chemists can systematically explore the structure-activity relationship (SAR) to optimize for potency and selectivity against different biological targets.
Caption: Drug discovery framework based on the 2-aminothiazole core scaffold.
Safety and Handling
As there is no specific safety data sheet (SDS) for 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine, precautionary measures should be based on data from structurally similar compounds.
Hazard Profile (Inferred from Analogs): A close analog, 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine, is classified with the following hazards[10]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste. Do not empty into drains.
This information should be treated as a guideline. A full risk assessment should be conducted before handling this chemical.
Conclusion and Future Directions
4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine represents a promising yet underexplored molecule within the esteemed class of 2-aminothiazoles. This guide has provided a robust, scientifically-grounded framework for its synthesis via the Hantzsch reaction, outlined its expected structural and physicochemical properties, and contextualized its significant potential within drug discovery. The versatility of the 2-aminothiazole scaffold, combined with the unique substitution of the trimethylphenyl moiety, positions this compound as an excellent candidate for lead generation.
Future research should focus on the practical synthesis and full spectroscopic characterization of the compound. Following confirmation of its structure and purity, it should be subjected to a broad range of biological screenings to identify primary activities. Subsequent medicinal chemistry efforts could then focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, potentially unlocking a new generation of therapeutics derived from this versatile core.
References
- Benchchem. Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole.
- PubChem. 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine.
- Fisher Scientific. SAFETY DATA SHEET.
- Merck. SAFETY DATA SHEET.
- Sigma-Aldrich. 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine.
- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. (2013).
- PubChemLite. 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine.
- NIH PMC. 4-(2,4,6-Trimethylbenzyl)-1,3-thiazol-2-amine.
- MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018).
- SKF. Safety Data Sheet.
- NIH PMC. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025).
- ChemicalBook. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis.
- NIH PMC. N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
- ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2025).
- Fluorochem. 5-(3-ETHYLPHENYL)THIAZOL-2-AMINE (CAS 1509544-59-5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine (C12H14N2S) [pubchemlite.lcsb.uni.lu]
- 7. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine | C11H12N2S | CID 734891 - PubChem [pubchem.ncbi.nlm.nih.gov]
